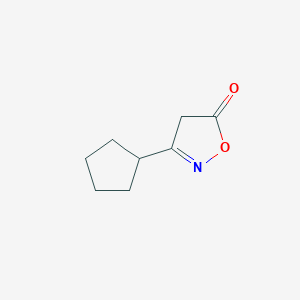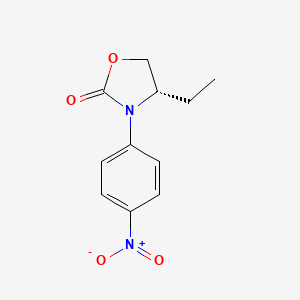
(S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. These compounds have gained significant attention due to their diverse pharmacological properties and applications in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one can be achieved through various methods. One efficient approach involves the combination of an asymmetric aldol reaction and a modified Curtius protocol. This method uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks . The reaction conditions typically involve the use of specific reagents and solvents to ensure high stereoselectivity and yield.
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, often involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in the synthesis of more complex molecules with potential biological activity.
Wissenschaftliche Forschungsanwendungen
(S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of (S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one involves its interaction with specific molecular targets. For instance, oxazolidinone derivatives are known to inhibit bacterial protein synthesis by binding to the bacterial ribosome . This prevents the formation of functional proteins, thereby exerting an antibacterial effect. The exact molecular pathways and targets may vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one include other oxazolidinone derivatives such as linezolid and tedizolid . These compounds share a similar core structure but differ in their substituents, which can influence their pharmacological properties and applications.
Uniqueness
What sets this compound apart is its specific chiral configuration and the presence of the ethyl and nitrophenyl groups
Eigenschaften
CAS-Nummer |
572923-12-7 |
|---|---|
Molekularformel |
C11H12N2O4 |
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
(4S)-4-ethyl-3-(4-nitrophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H12N2O4/c1-2-8-7-17-11(14)12(8)9-3-5-10(6-4-9)13(15)16/h3-6,8H,2,7H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
NLJGIZLFPORZNC-QMMMGPOBSA-N |
Isomerische SMILES |
CC[C@H]1COC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CCC1COC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


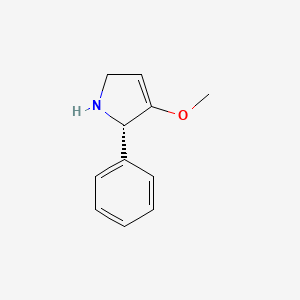
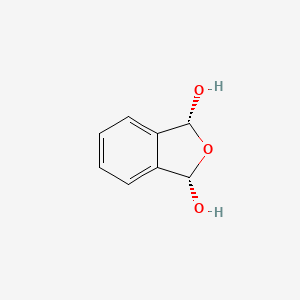
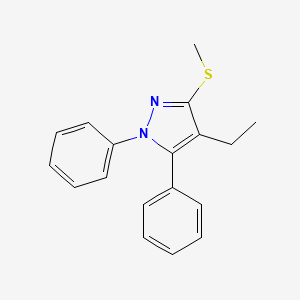

![2-(Aminomethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12872818.png)

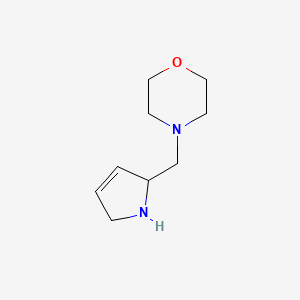
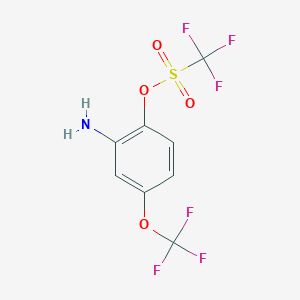
![2-Chloro-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12872842.png)
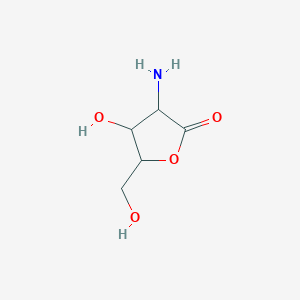
![(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)di-p-tolylphosphine oxide](/img/structure/B12872850.png)
![2-(Bromomethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12872857.png)
![4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12872858.png)
